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Cat. No.: B15285757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the Nuclear Magnetic Resonance (NMR)

spectral data for 1,4-O-Diferuloylsecoisolariciresinol and its closely related isomers. The

information presented here is essential for the structural elucidation, identification, and purity

assessment of this and similar lignan compounds, which are of significant interest in

pharmaceutical and nutraceutical research.

Introduction
1,4-O-Diferuloylsecoisolariciresinol is a lignan derivative characterized by a central

secoisolariciresinol core esterified with two feruloyl groups at the 1 and 4 positions. Lignans are

a class of polyphenols found in various plants and are known for their diverse biological

activities. The precise characterization of their structure is crucial for understanding their

structure-activity relationships and for the development of new therapeutic agents. NMR

spectroscopy is a powerful analytical technique for the unambiguous structural determination of

such complex natural products.

While publicly available spectral data for the exact 1,4-O-diferuloyl isomer is limited, this note

utilizes data from closely related diferuloyl-secoisolariciresinol derivatives isolated from Alnus

japonica to provide a comprehensive guide for spectral interpretation. The presented data is
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based on compounds sharing the same core structure and functional groups, offering a reliable

reference for researchers in the field.[1][2]

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for a diferuloyl-

secoisolariciresinol core. These values are based on the analysis of structurally similar

compounds and provide expected chemical shift ranges and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for the Diferuloylsecoisolariciresinol Core

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' (Feruloyl) 6.80 - 7.10 d ~8.0

H-5' (Feruloyl) 6.70 - 6.90 d ~8.0

H-7' (Feruloyl, Vinylic) 7.50 - 7.70 d ~15.9

H-8' (Feruloyl, Vinylic) 6.30 - 6.50 d ~15.9

OCH₃ (Feruloyl) 3.80 - 3.95 s -

H-2, H-6

(Secoisolariciresinol)
6.60 - 6.80 m -

H-5

(Secoisolariciresinol)
6.50 - 6.70 d ~8.0

H-7α, H-7β 2.50 - 2.70 m -

H-8, H-8' 1.80 - 2.00 m -

H-9α, H-9β, H-9'α, H-

9'β
3.90 - 4.40 m -

OCH₃

(Secoisolariciresinol)
3.75 - 3.85 s -

Table 2: Predicted ¹³C NMR Spectral Data for the Diferuloylsecoisolariciresinol Core
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Carbons Chemical Shift (δ, ppm)

C-1' (Feruloyl) 125 - 127

C-2' (Feruloyl) 110 - 112

C-3' (Feruloyl) 148 - 150

C-4' (Feruloyl) 149 - 151

C-5' (Feruloyl) 115 - 117

C-6' (Feruloyl) 123 - 125

C-7' (Feruloyl, Vinylic) 145 - 147

C-8' (Feruloyl, Vinylic) 114 - 116

C-9' (Feruloyl, Carbonyl) 167 - 169

OCH₃ (Feruloyl) 55 - 57

C-1 (Secoisolariciresinol) 132 - 134

C-2 (Secoisolariciresinol) 112 - 114

C-3 (Secoisolariciresinol) 147 - 149

C-4 (Secoisolariciresinol) 144 - 146

C-5 (Secoisolariciresinol) 115 - 117

C-6 (Secoisolariciresinol) 121 - 123

C-7, C-7' 35 - 37

C-8, C-8' 40 - 42

C-9, C-9' 65 - 67

OCH₃ (Secoisolariciresinol) 55 - 57

Spectral Interpretation
The ¹H NMR spectrum of 1,4-O-Diferuloylsecoisolariciresinol is expected to exhibit

characteristic signals for both the secoisolariciresinol and feruloyl moieties.
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Feruloyl Groups: Two sets of signals corresponding to the two feruloyl groups should be

present. The aromatic protons will appear as an ABX system in the range of δ 6.70-7.10

ppm. The trans-vinylic protons (H-7' and H-8') are expected to show two doublets with a

large coupling constant of approximately 15.9 Hz, a hallmark of the trans configuration. The

methoxy groups of the feruloyl moieties will resonate as sharp singlets around δ 3.80-3.95

ppm.

Secoisolariciresinol Core: The aromatic protons of the secoisolariciresinol core will appear in

the region of δ 6.50-6.80 ppm. The aliphatic protons of the butane chain (H-7, H-8, H-8', H-

7') and the methylene protons adjacent to the ester linkage (H-9, H-9') will resonate in the

upfield region of the spectrum (δ 1.80-4.40 ppm). The methoxy groups attached to the

aromatic rings of the secoisolariciresinol core will be observed as singlets around δ 3.75-

3.85 ppm.

The ¹³C NMR spectrum will corroborate the structure with signals for the carbonyl carbons of

the ester groups appearing downfield (δ 167-169 ppm). The aromatic and vinylic carbons will

resonate in the δ 110-151 ppm range, while the aliphatic carbons of the secoisolariciresinol

core will be found in the upfield region (δ 35-67 ppm). The methoxy carbons for both moieties

will appear around δ 55-57 ppm.

Experimental Protocols
The following is a general protocol for the acquisition of NMR data for 1,4-O-
Diferuloylsecoisolariciresinol, based on standard methodologies for lignan analysis.[1][2]

1. Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated
solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for
better signal dispersion and resolution.
¹H NMR:
Pulse sequence: Standard single-pulse experiment.
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Acquisition parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.
¹³C NMR:
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
Acquisition parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of
2 s.
2D NMR (for complete structural assignment):
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C
nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C
correlations, which is crucial for connecting the feruloyl and secoisolariciresinol moieties.

Data Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR

data for the structural elucidation of a natural product like 1,4-O-
Diferuloylsecoisolariciresinol.

Data Acquisition Data Analysis & Interpretation

Sample Preparation 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) Spectral Processing Signal Assignment Structure Elucidation Final_ReportFinal Report

Click to download full resolution via product page

Caption: Workflow for NMR Data Acquisition and Structural Elucidation.

Logical Relationship of Spectral Features
The following diagram illustrates the key correlations expected in the 2D NMR spectra that are

critical for the structural confirmation of 1,4-O-Diferuloylsecoisolariciresinol.
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Caption: Key 2D NMR Correlations for Structural Confirmation.

Conclusion
This application note provides a foundational guide to the NMR spectral data and interpretation

for 1,4-O-Diferuloylsecoisolariciresinol and its isomers. The provided tables of predicted

chemical shifts, experimental protocols, and workflow diagrams serve as a valuable resource

for researchers involved in the isolation, synthesis, and biological evaluation of this important

class of lignans. For definitive structural confirmation, a complete set of 1D and 2D NMR

experiments is highly recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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